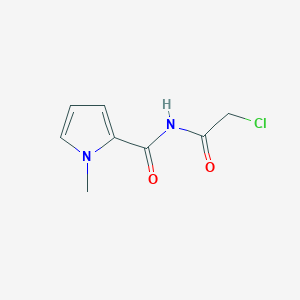
1,1-Difluoro-3-nitrobut-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-3-nitrobut-2-ene is an organic compound with the molecular formula C4H5F2NO2 It is characterized by the presence of two fluorine atoms and a nitro group attached to a butene backbone
Vorbereitungsmethoden
The synthesis of 1,1-Difluoro-3-nitrobut-2-ene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,1-difluoro-2-bromoethane with sodium nitrite in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve continuous processes to ensure scalability and consistency. For example, a continuous stirred-tank reactor can be used to facilitate the reaction, allowing for the efficient production of this compound on a larger scale .
Analyse Chemischer Reaktionen
1,1-Difluoro-3-nitrobut-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for this purpose.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-3-nitrobut-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme mechanisms and interactions due to its reactive functional groups.
Wirkmechanismus
The mechanism by which 1,1-Difluoro-3-nitrobut-2-ene exerts its effects involves interactions with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, making the compound useful in mechanistic studies .
Vergleich Mit ähnlichen Verbindungen
1,1-Difluoro-3-nitrobut-2-ene can be compared with other similar compounds, such as:
1,1-Difluoro-2-nitroethane: Similar in structure but with a shorter carbon chain.
1,1-Difluoro-3-nitropropane: Similar but with a different arrangement of the nitro group.
1,1-Difluoro-4-nitrobutane: Similar but with a different position of the nitro group.
The uniqueness of this compound lies in its specific arrangement of fluorine and nitro groups, which imparts distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
2230816-84-7 |
|---|---|
Molekularformel |
C4H5F2NO2 |
Molekulargewicht |
137.08 g/mol |
IUPAC-Name |
1,1-difluoro-3-nitrobut-2-ene |
InChI |
InChI=1S/C4H5F2NO2/c1-3(7(8)9)2-4(5)6/h2,4H,1H3 |
InChI-Schlüssel |
ZTGQCAPLQKHZKB-UHFFFAOYSA-N |
SMILES |
CC(=CC(F)F)[N+](=O)[O-] |
Kanonische SMILES |
CC(=CC(F)F)[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2645705.png)
![Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2645706.png)
![14,14-dimethyl-10-[4-(2-methylpropyl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2645709.png)


![2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile](/img/structure/B2645715.png)
![6-phenyl-2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2-azaspiro[3.3]heptane](/img/structure/B2645716.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride](/img/structure/B2645720.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2645723.png)

![(6-methoxy-1H-indol-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2645726.png)
![2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRAZINE](/img/structure/B2645728.png)
